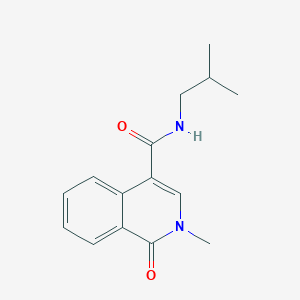

N-isobutyl-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

CAS No.:

Cat. No.: VC16343222

Molecular Formula: C15H18N2O2

Molecular Weight: 258.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H18N2O2 |

|---|---|

| Molecular Weight | 258.32 g/mol |

| IUPAC Name | 2-methyl-N-(2-methylpropyl)-1-oxoisoquinoline-4-carboxamide |

| Standard InChI | InChI=1S/C15H18N2O2/c1-10(2)8-16-14(18)13-9-17(3)15(19)12-7-5-4-6-11(12)13/h4-7,9-10H,8H2,1-3H3,(H,16,18) |

| Standard InChI Key | IACQOGRLMWGFQC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CNC(=O)C1=CN(C(=O)C2=CC=CC=C21)C |

Introduction

Biological Activities

Isoquinoline derivatives are known for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. These activities are often influenced by the specific substituents attached to the isoquinoline core.

-

Anticancer Activity: Some isoquinoline derivatives have shown promise in inhibiting cancer cell growth. For instance, compounds with certain functional groups may exhibit antimitotic activity against human tumor cells .

-

Anti-inflammatory Activity: Isoindoline-1,3-dione derivatives, which are structurally related to isoquinolines, have been shown to modulate inflammatory responses by affecting various pro-inflammatory factors .

Synthesis and Research Findings

The synthesis of isoquinoline derivatives typically involves multi-step reactions that require careful control of conditions to achieve the desired substituents. Research findings often focus on optimizing these synthesis methods to improve yield and purity.

| Synthesis Steps | Description |

|---|---|

| 1. Formation of Isoquinoline Core | Involves condensation reactions or cyclization processes. |

| 2. Introduction of Substituents | May involve alkylation, acylation, or other functional group transformations. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume